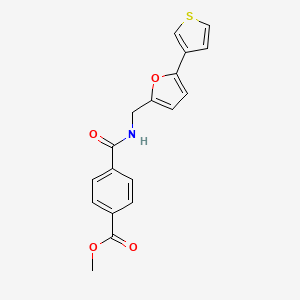
N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine
Vue d'ensemble
Description
“N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine” is a chemical compound with the molecular formula C20H26N2 . It belongs to the class of organic compounds known as n-benzylpiperidines . This compound is typically in liquid form .
Molecular Structure Analysis
The InChI code for “N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine” is 1S/C13H20N2/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-11,14H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine” has a molecular weight of 294.442. It is typically in liquid form and has a boiling point of 99-103C/0.3mb .Applications De Recherche Scientifique
Antidepressant Potential
N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine derivatives have been explored for their potential as antidepressants. Studies have shown that certain derivatives, acting as serotonin 5-HT1A receptor-biased agonists, demonstrate robust antidepressant-like activity. For instance, a novel aryloxyethyl derivative stimulated ERK1/2 phosphorylation in the rat cortex, exhibiting potent and efficacious antidepressant-like effects in animal models (Sniecikowska et al., 2019).
Catalytic Poisoning in Chemical Synthesis
In the synthesis of benzylated substrates, certain benzylation reactions using N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine derivatives can inadvertently produce amines that act as catalyst poisons. This issue has been identified in thiourea-catalyzed glycosylations, highlighting the need for careful control of reaction conditions and product purification (Colgan et al., 2016).
Anticancer Properties
Some derivatives of N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine have been synthesized and tested for their cytotoxicity against various cancer cell lines. These compounds have shown significant activity, comparable to or better than traditional chemotherapy drugs in certain cases. The cytotoxic activity of these compounds appears to be influenced by the presence of halogen atoms in their structure (Ramazani et al., 2014).
Antimicrobial Activity
Derivatives of N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine have been evaluated for their antimicrobial properties. Studies have shown that certain derivatives exhibit a range of antibacterial and antifungal activities, suggesting potential for development into new antimicrobial agents (Visagaperumal et al., 2010).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-3-7-18(8-4-1)15-21-16-19-11-13-22(14-12-19)17-20-9-5-2-6-10-20/h1-10,19,21H,11-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAOYLIDWZWIIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNCC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzenesulfonamide](/img/structure/B2365117.png)
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(2-phenylphenyl)acetamide](/img/structure/B2365119.png)
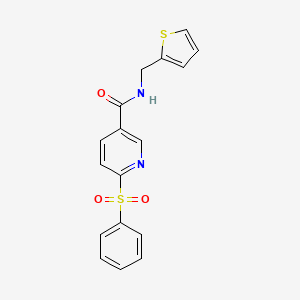
![3-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B2365124.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)ethanesulfonamide](/img/structure/B2365125.png)
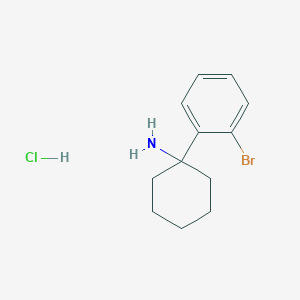
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2365128.png)
![4-bromo-2-((E)-{[1-(4-fluorophenyl)ethyl]imino}methyl)phenol](/img/structure/B2365129.png)

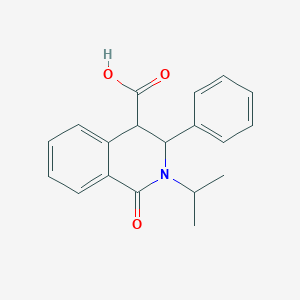
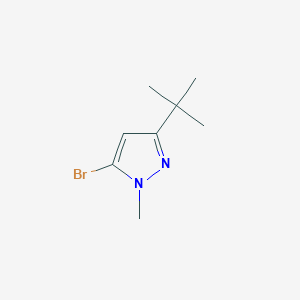
![N-(3,5-dimethylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2365137.png)
